4-Chloro-5-nitro-2-(trifluoromethyl)toluene
Description
4-Chloro-5-nitro-2-(trifluoromethyl)toluene is a substituted toluene derivative featuring a trifluoromethyl group at position 2, a nitro group at position 5, and a chlorine atom at position 4. This compound belongs to the class of nitroaromatics, characterized by strong electron-withdrawing groups (EWGs) that significantly influence its electronic and photophysical properties.
Properties
Molecular Formula |
C8H5ClF3NO2 |
|---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3NO2/c1-4-2-7(13(14)15)6(9)3-5(4)8(10,11)12/h2-3H,1H3 |
InChI Key |
VGDCSFXHVXRYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of 4-Chloro-2-(trifluoromethyl)toluene
The most direct route involves nitrating 4-chloro-2-(trifluoromethyl)toluene using a nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture. The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups direct nitration to the para position relative to the -Cl group (position 5), as demonstrated in analogous syntheses.
Reaction Conditions:
- Nitrating Agent: A 1:3 molar ratio of HNO₃ to H₂SO₄ at 0–5°C.
- Duration: 4–6 hours under vigorous stirring to ensure homogeneous mixing.
- Yield: 76–96% depending on acid concentration and temperature control.
Mechanistic Insights:
The -CF₃ group deactivates the aromatic ring, favoring nitration at the position meta to itself (position 5) due to reduced steric hindrance compared to ortho sites. Sulfuric acid protonates HNO₃, generating the nitronium ion (NO₂⁺), which attacks the electron-deficient ring.
Purification:
Crude product is isolated via dilution with ice water, followed by extraction with ethyl acetate. Recrystallization from heptane/ethyl acetate mixtures yields >98% purity.
Halogen Exchange and Sequential Functionalization
An alternative pathway involves synthesizing the trifluoromethyl group through halogen exchange reactions, followed by nitration. This method is advantageous when starting from dichlorinated precursors.
Step 1: Fluorination of Trichlorotoluene Derivatives
2,4-Dichloro-6-(trichloromethyl)toluene reacts with anhydrous hydrogen fluoride (HF) at 90°C in an autoclave to replace one chloride with -CF₃.
Step 2: Nitration of Intermediate
The resulting 4-chloro-2-(trifluoromethyl)toluene is nitrated as described in Section 1.1.
Challenges:
- HF handling requires specialized equipment due to corrosion risks.
- Byproduct HCl must be neutralized before disposal.
Advanced Methodological Variations
Low-Temperature Nitration for Enhanced Regioselectivity
Maintaining temperatures below 5°C minimizes polysubstitution and oxidation side reactions. A patent by Aromsyn Co., Ltd., details a protocol achieving 96.2% yield by adding 4-chloro-2-(trifluoromethyl)toluene to a pre-cooled HNO₃/H₂SO₄ mixture (0–2°C) over 4.5 hours. Post-reaction dilution with water precipitates the product, which is filtered and washed to remove residual acids.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–2°C | |
| HNO₃ Concentration | 22% in H₂SO₄ | |
| Molar Yield | 96.2% |
Solvent-Modulated Nitration
Polar aprotic solvents like nitromethane or sulfolane stabilize reactive intermediates, improving yields. For example, substituting H₂SO₄ with sulfolane allows nitration at 20°C with comparable regioselectivity.
Advantages:
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Automated systems mitigate exothermic risks and enhance reproducibility. A Chinese patent (CN115959979A) describes a tubular reactor design where 4-chloro-2-(trifluoromethyl)toluene and nitrating acid are fed concurrently at 5°C. Real-time monitoring adjusts feed rates to maintain optimal stoichiometry.
Operational Data:
| Metric | Value | Source |
|---|---|---|
| Throughput | 50 kg/h | |
| Purity | 99.5% |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances the reactivity of the compound towards nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of phenol derivatives.
Reduction: Formation of 1-chloro-4-methyl-2-amino-5-(trifluoromethyl)benzene.
Oxidation: Formation of 1-chloro-4-carboxy-2-nitro-5-(trifluoromethyl)benzene.
Scientific Research Applications
Based on the search results, here's what is known about the applications and synthesis of compounds related to "4-Chloro-5-nitro-2-(trifluoromethyl)toluene":
Synthesis and Use as an Intermediate
This compound can be synthesized using chlorobenzotrifluoride as a raw material through nitration . The process involves reacting chlorobenzotrifluoride with a nitration mixture at low temperatures to obtain 2-chloro-5-nitro-trifluoromethyl toluene .
This compound is an intermediate in the production of other chemicals . For example, it can be reduced using ammonium chloride catalysis with iron powder in a polar aprotic solvent to obtain 2-chloro-5-5 amido benzotrifluoride, which is then used to produce 4-chloro-3-(trifluoromethyl) aniline . 4-Chloro-3-(trifluoromethyl) aniline can then react with sodium nitrite and hydrochloric acid to form a diazonium salt, which reacts with sulfurous gas and cuprous chloride to produce 4-chloro-3-(trifluoromethyl) benzene sulfonyl chloride .
A synthesis method of 4-chloro-2-trifluoromethylbenzonitrile involves using meta-chlorobenzotrifluoride, which is cooled and mixed with nitric acid and vitriol oil at a controlled temperature . The first intermediate, 5-chloro-2-nitro-trifluoromethyl toluene, is obtained through low-temperature recrystallization . This intermediate is then reacted with Raney Ni and ethanol under hydrogen to produce 4-Chloro-2-trifluoromethyl Aniline .
Related Compounds: Properties and Applications
While the search results do not directly detail applications of This compound, they do discuss related compounds and their uses:
- 4-Chloro-3-(trifluoromethyl) benzene sulfonyl chloride: This compound can be created using This compound as an intermediate .
- Nitrothiophene carboxamides: These compounds have antibacterial properties and are effective against E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. They function as prodrugs, requiring activation by bacterial nitroreductases .
- 3-nitro-4-chlorobenzotrifluoride: Appears as a colorless to dark-colored liquid, insoluble in water, and denser than water. It may cause skin and eye irritation upon contact .
- Ether Formation: 2-chloro-5-nitrobenzotrifluoride can be used to produce trifluoromethyl nitrodiphenyl ether .
Mechanism of Action
The mechanism of action of 1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups (nitro and trifluoromethyl) enhance the compound’s reactivity towards nucleophilic substitution reactions. The nitro group can stabilize the negative charge formed during the reaction, facilitating the substitution process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
4-Chloro-1-nitro-2-(trifluoromethyl)benzene
This positional isomer differs in the placement of the nitro group (position 1 instead of 5). The altered nitro position reduces conjugation with the trifluoromethyl and chlorine substituents, leading to distinct electronic properties.
2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene
This analog features two chlorine atoms (positions 2 and 3) and a nitro group at position 4. The additional chlorine atoms increase molecular weight (C$8$H$4$Cl$2$F$3$NO$_2$) and polarity, enhancing solubility in polar solvents. The nitro group at position 4 may exhibit stronger intramolecular charge transfer (ICT) effects compared to position 5 in the target compound, as seen in similar nitroaromatics .
Substituent Effects on Photophysical Properties
Evidence from spectroscopic studies on CF$3$-substituted nitroaromatics (e.g., CF$3$NO$_2$) reveals key trends:
- Emission Behavior : Nitro groups induce large Stokes shifts (3,900–6,300 cm$^{-1}$) and emission bands centered at ~520 nm due to excited-state charge transfer from aromatic cores to EWGs .
- Comparison with Target Compound: The nitro and chlorine substituents in 4-Chloro-5-nitro-2-(trifluoromethyl)toluene likely enhance ICT, resulting in a red-shifted emission (~500–550 nm) similar to CF$3$NO$2$. However, the chlorine atom may introduce steric hindrance, slightly reducing the Stokes shift compared to CF$3$NO$2$ .
Table 1: Photophysical Properties of Selected Nitroaromatics
Toxicity and Environmental Impact
While nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens , the target compound’s toluene backbone and substitution pattern likely reduce bioactivity. However, the presence of EWGs may contribute to environmental persistence, warranting further ecotoxicological studies.
Biological Activity
4-Chloro-5-nitro-2-(trifluoromethyl)toluene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of chlorine, nitro, and trifluoromethyl groups, which may influence its pharmacological properties. Research into its biological activity has focused on various aspects, including antimicrobial, anticancer, and toxicological effects.
Molecular Structure
- Molecular Formula : C8H5ClF3N2O2
- Molecular Weight : 232.58 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | Yellow crystalline solid |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The findings suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Case Study: MCF-7 Cell Line
A study involving the MCF-7 cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
Toxicological Profile
While the biological activity shows promise, toxicity studies are essential for assessing safety. Inhalation studies conducted on rodent models have indicated potential carcinogenic effects, particularly in the liver and lungs. Long-term exposure resulted in neoplastic lesions and other non-neoplastic changes.
Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| Inhalation Study | Neoplasms in liver and lungs |
| Histopathological Analysis | Hyperplasia and adenomas observed |
The biological activity of this compound is believed to be mediated through several pathways:
- Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.
- Apoptosis Induction : Activation of caspases leads to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cellular metabolism.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-5-nitro-2-(trifluoromethyl)toluene?
Methodological Answer: Synthesis typically involves sequential functionalization of the toluene backbone. Key steps include:
- Nitration and Chlorination : Nitration of 2-(trifluoromethyl)toluene under controlled conditions (e.g., mixed acid system) to introduce the nitro group at the 5-position, followed by chlorination using thionyl chloride (SOCl₂) or chlorine gas.
- Reaction Optimization : Example conditions include refluxing with thionyl chloride in benzene for 4 hours to form intermediates like 2-chloro-4-fluoro-5-nitrobenzoyl chloride . Subsequent coupling with amines or alcohols under anhydrous THF/TEA conditions achieves functionalization .
- Yield Considerations : Yields >90% are achievable with stoichiometric control and catalyst-free approaches, though side reactions (e.g., over-nitration) require HPLC monitoring .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight via m/z peaks (e.g., [M+H]⁺ at 379 observed in similar nitrobenzoyl chloride derivatives) .
- HPLC : Monitor reaction progress and purity (retention time ~1.59 min under method H) .
- NMR and IR : Use ¹H/¹³C NMR to resolve trifluoromethyl and nitro group positions. IR identifies C-Cl (~700 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches.
- X-ray Crystallography : For unambiguous structural confirmation, especially in polymorph studies .
Q. What are the key physicochemical properties of this compound?
Methodological Answer:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 225.55 g/mol | |
| Density | 1.526 g/cm³ | |
| Refractive Index (RI) | 1.499 | |
| Flash Point | 102°C | |
| Solubility | Low in water; soluble in THF, DCM |
Thermal stability can be assessed via TGA/DSC, with decomposition >250°C inferred from analogs .
Advanced Research Questions
Q. How can contradictions in reaction yields under varying nitration conditions be resolved?
Methodological Answer:
- Systematic Screening : Vary nitration agents (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) and temperatures. Monitor intermediates via HPLC to identify byproducts (e.g., di-nitrated isomers) .
- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (meta-nitration), while higher temperatures may shift selectivity. Computational DFT studies (e.g., Gaussian) predict regioselectivity based on electron-withdrawing effects of -CF₃ .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance para-selectivity, as seen in trifluoromethylbenzene derivatives .
Q. How does the trifluoromethyl group influence electronic properties in material science applications?
Methodological Answer:
- Electron-Withdrawing Effect : The -CF₃ group stabilizes charge-transfer complexes, enhancing thermal stability in perovskites (e.g., solar cells with trifluoromethyl benzene antisolvents show uniform crystal growth) .
- Polarity Modulation : Dielectric constant measurements (e.g., ~8.9 for trifluoromethyl analogs) correlate with solvent interactions in thin-film deposition .
- Computational Modeling : Use Gaussian or VASP to map HOMO/LUMO levels, predicting redox behavior in optoelectronic materials .
Q. How to design a catalytic system for selective chlorination?
Methodological Answer:
- Chlorinating Agents : Compare SOCl₂, Cl₂ gas, and NCS (N-chlorosuccinimide). SOCl₂ in benzene achieves >90% selectivity for chloro-nitro derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce side reactions like hydrolysis.
- Catalyst-Free vs. Metal Catalysts : Pd/C or CuCl₂ may accelerate chlorination but risk over-halogenation. Catalyst-free methods minimize purification steps .
Q. How to address discrepancies in thermal stability data across studies?
Methodological Answer:
- Controlled TGA/DSC Protocols : Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air). For example, flash point (102°C) suggests volatility under ambient conditions .
- Polymorph Screening : Recrystallize from toluene/hexane to isolate stable crystalline forms.
- Comparative Studies : Cross-reference with analogs (e.g., 4-Chloro-1-nitro-2-(trifluoromethyl)benzene) to validate decomposition pathways .
Q. What mechanistic insights explain the directing effects of the nitro group in electrophilic substitution?
Methodological Answer:
- Meta-Directing Nature : Nitro groups deactivate the benzene ring, directing incoming electrophiles to the meta position relative to -CF₃.
- Competitive Pathways : Steric hindrance from -CF₃ may shift substitution patterns. Kinetic studies (e.g., isotopic labeling) quantify positional preferences .
- Computational Validation : DFT calculations (B3LYP/6-31G*) map charge distribution and transition states .
Q. How to optimize solvent systems for crystallization?
Methodological Answer:
- Antisolvent Screening : Use toluene or chlorobenzene (high dielectric constants) to induce nucleation, as demonstrated in perovskite film deposition .
- Solubility Parameters : Hansen solubility parameters predict compatibility. For example, THF (δ ~18.6 MPa¹/²) dissolves intermediates, while hexane precipitates pure crystals .
- Crystallization Monitoring : In situ Raman spectroscopy tracks polymorph formation during solvent evaporation .
Q. How to resolve conflicting bioactivity data in medicinal chemistry studies?
Methodological Answer:
- SAR Studies : Modify substituents (e.g., replacing -NO₂ with -NH₂) to assess pharmacophore requirements.
- Receptor Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or CYP450 isoforms) .
- Batch Reproducibility : Ensure consistent purity (>98% via HPLC) and confirm stereochemistry where applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
